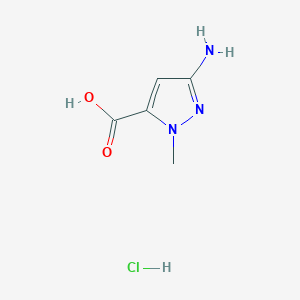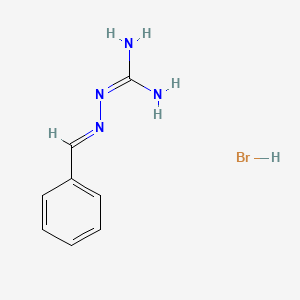![molecular formula C7H16ClNO2 B6351114 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95% CAS No. 1158600-09-9](/img/structure/B6351114.png)
3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a unique chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be represented by the SMILES stringCl.CCN(C)CC(C)C(O)=O . The empirical formula is C7H16ClNO2 and the molecular weight is 181.66 . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride include its solid form . It’s also worth noting that amines, which have similar structures, have varying boiling points depending on their structure .Scientific Research Applications
Pharmacological Applications
Research on compounds structurally related to "3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride" highlights their potential in developing pharmacological agents. For instance, chlorogenic acid (CGA), a phenolic compound with a somewhat similar structure, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. CGA has been found to modulate lipid metabolism and glucose, indicating its potential in treating metabolic-related disorders such as obesity and diabetes (Naveed et al., 2018).
Materials Science
In materials science, research has explored the use of phosphonic acid derivatives for surface functionalization and the development of supramolecular materials. These compounds are valued for their ability to form strong bonds with metal surfaces, making them ideal for corrosion inhibition and the enhancement of material properties (Sevrain et al., 2017).
Environmental Science
Compounds with phosphonic acid groups have been studied for their environmental applications, particularly in treating and preventing corrosion in various industrial settings. Their effectiveness as corrosion inhibitors makes them valuable in protecting metallic surfaces in acidic environments, contributing to longer material lifespans and reduced environmental impact (Verma & Quraishi, 2022).
properties
IUPAC Name |
3-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-8(3)5-6(2)7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQZNRIOLIYORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride](/img/structure/B6351062.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)
![[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B6351091.png)


![1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6351126.png)
